3-Ethyl-2-(3-methoxyphenyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-ethyl-2-(3-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-10-7-8-14-13(10)11-5-4-6-12(9-11)15-2/h4-6,9-10,13-14H,3,7-8H2,1-2H3 |
InChI Key |
CHPRIVJCGPOHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 2 3 Methoxyphenyl Pyrrolidine and Its Analogs
Strategies for Pyrrolidine (B122466) Ring Construction
Cycloaddition Reactions in Pyrrolidine Synthesis
Among the most powerful methods for pyrrolidine synthesis are [3+2] cycloaddition reactions. nih.gov These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile, typically an alkene). nih.gov For pyrrolidine synthesis, azomethine ylides are the most common 1,3-dipoles. nih.govacs.org They can be generated in situ from various precursors, such as α-amino acids or their corresponding esters, and subsequently react with alkenes to form the pyrrolidine ring with a high degree of stereocontrol. acs.orgwindows.net
The versatility of the [3+2] cycloaddition approach allows for the synthesis of densely substituted pyrrolidines by carefully choosing the substituents on both the azomethine ylide and the alkene. acs.org Glycine-based decarboxylative [3+2] cycloadditions, for instance, offer an efficient route to complex pyrrolidine-containing polycycles with high atom economy. mdpi.com The reaction of nonstabilized azomethine ylides, generated from cyclic amines, with olefinic oxindoles has also been developed for the diastereoselective synthesis of complex spirooxindole-pyrrolidines. nih.gov
| Cycloaddition Approach | Key Features | Reactants Example | Product Type | Citations |
| Azomethine Ylide [3+2] Cycloaddition | High stereoselectivity; versatile for substitution patterns. | Azomethine Ylide + Alkene | Substituted Pyrrolidines | nih.govacs.orgwindows.net |
| Decarboxylative [3+2] Cycloaddition | Uses amino acids as precursors; high atom economy. | Glycine + Aldehyde + Maleimide | Polycyclic Pyrrolizidines | mdpi.com |
| 2-Azaallyl Anion [3+2] Cycloaddition | Generates non-stabilized anions for reaction with activated alkenes. | N-(trialkylstannyl)alkanimine + Alkene | cis-2,5-dialkylpyrrolidines | umich.edu |
Aminocyclization Approaches
Intramolecular aminocyclization represents another fundamental strategy for building the pyrrolidine ring. These methods typically involve the cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center. A common approach is the reductive amination of diketones with anilines, which can proceed via an iridium-catalyzed transfer hydrogenation to yield N-aryl-substituted pyrrolidines. nih.gov This method is practical for producing a range of N-aryl pyrrolidines in good to excellent yields. nih.gov
Another powerful aminocyclization technique involves the transition-metal-free direct δ-amination of sp³ C-H bonds, using molecular iodine as the oxidant, which provides efficient access to pyrrolidines from accessible starting materials. organic-chemistry.org
Multicomponent Reactions for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.org MCRs provide an attractive and modern entry into pyrrole (B145914) and pyrrolidine derivatives. beilstein-journals.org For example, three-component reactions involving ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline (B41778) can produce substituted 3-hydroxy-3-pyrroline-2-ones, which are precursors to pyrrolidine-2,3-diones. beilstein-journals.org The development of new MCRs is a continuous effort, aiming to create novel molecular scaffolds with potential medicinal applications. beilstein-journals.org
Stereoselective Synthesis of 3-Ethyl-2-(3-methoxyphenyl)pyrrolidine
Achieving the specific stereochemistry of this compound, which contains two adjacent chiral centers, requires sophisticated stereoselective synthetic methods. These can be broadly categorized into enantioselective approaches, which establish the absolute configuration of the molecule, and diastereoselective methods, which control the relative orientation of the substituents.
Enantioselective Methodologies for Chiral Pyrrolidines
The enantioselective synthesis of chiral pyrrolidines is crucial for developing single-enantiomer pharmaceutical agents. A key strategy involves the use of chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. Asymmetric [3+2] cycloadditions using chiral catalysts are particularly powerful, capable of generating multiple stereocenters simultaneously with high enantioselectivity. acs.org
Another effective method is the catalytic enantioselective synthesis of chiral 2,2-disubstituted pyrrolidines through a sequence involving an asymmetric allylic alkylation to establish the stereogenic quaternary center, followed by a stereoretentive ring contraction. nih.gov Furthermore, organocatalytic conjugate additions to nitro-olefins can produce γ-nitroaldehydes, which can then undergo reductive cyclization to yield enantiomerically enriched spirocyclic pyrrolidine derivatives. thieme-connect.de
| Enantioselective Method | Key Step | Precursors | Catalyst/Auxiliary | Citations |
| Asymmetric [3+2] Cycloaddition | Catalytic cycloaddition | Imino esters, N-tert-butanesulfinyl imines | Silver carbonate (Ag₂CO₃) | acs.org |
| Asymmetric Allylic Alkylation | Quaternary center formation | Benzyloxy imide | Chiral catalyst | nih.gov |
| Organocatalytic Conjugate Addition | Michael addition | Aldehydes, Nitro-olefins | Hayashi–Jørgensen catalyst | thieme-connect.de |
Diastereoselective Control in Derivative Synthesis
Once the pyrrolidine ring is formed, controlling the relative stereochemistry of the substituents at the C2 and C3 positions is paramount. The diastereoselectivity of a reaction is often governed by the steric and electronic properties of the existing stereocenters or by the specific geometry of the transition state.
The reduction of substituted pyrroles is a notable method for achieving high diastereoselectivity. nih.gov Heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity, potentially creating up to four new stereocenters in a controlled manner. nih.gov It is proposed that the initial reduction of a substituent on the pyrrole ring creates a stereocenter that directs the subsequent hydrogenation of the ring itself. nih.gov
In [3+2] cycloaddition reactions, the diastereoselectivity is often controlled by the choice of catalyst and the nature of the reactants. For instance, the cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce densely substituted pyrrolidines with high diastereoselectivity, where the configuration of the sulfinyl group directs the stereochemical outcome. acs.org This approach allows for the synthesis of proline derivatives with up to four stereogenic centers in a predictable manner. acs.org
Functionalization of Preformed Pyrrolidine Rings
The synthesis of this compound can be efficiently approached by modifying an existing pyrrolidine scaffold. This strategy involves the sequential and controlled introduction of the necessary substituents at the C2 and C3 positions. The primary challenges lie in achieving the desired regioselectivity for the ethyl group and stereocontrol for the aryl moiety.
Regioselective Introduction of the 3-Ethyl Group
The introduction of an alkyl group at the C3 position of a pyrrolidine ring requires precise regiocontrol to avoid reactions at other positions. Several strategies can be employed to achieve this. One common approach involves the use of a pyrroline (B1223166) precursor, where the double bond dictates the site of functionalization.
For instance, a conjugate addition reaction to an N-protected 3-pyrroline (B95000) derivative is a powerful method. The choice of the organometallic reagent and the nitrogen protecting group is crucial for the success of the reaction. Alternatively, catalytic methods have emerged that offer high selectivity. While direct catalytic hydromethylation of 3-pyrrolines has been demonstrated using cobalt catalysis, analogous hydroethylation reactions represent a promising avenue for the synthesis of the 3-ethylpyrrolidine (B1315203) core. nih.gov Such methods can streamline the synthesis, converting easily accessible 3-pyrrolines into the desired 3-substituted products. nih.gov
Another strategy involves the deprotonation of an N-protected pyrrolidone to form an enolate, followed by alkylation. For example, the α-position to the carbonyl in an N-Boc-3-pyrrolidinone can be selectively ethylated. Subsequent reduction of the ketone functionality would then yield the 3-ethylpyrrolidine skeleton. The regioselectivity is ensured by the inherent reactivity of the α-carbon of the pyrrolidinone.
| Methodology | Key Reagents/Conditions | Advantages | Potential Challenges |
|---|---|---|---|
| Conjugate Addition | N-protected 3-pyrroline, Ethylmagnesium bromide or other organocuprates | High regioselectivity, well-established method | Requires stoichiometric organometallic reagents |
| Catalytic Hydroethylation | N-protected 3-pyrroline, Ethylene, Cobalt or other transition metal catalyst, Reductant | Atom-economical, potential for enantioselectivity | Catalyst development for ethyl group may be required nih.gov |
| Pyrrolidinone Alkylation | N-Boc-3-pyrrolidinone, LDA, Ethyl iodide | Readily available starting materials | Multi-step process involving ketone reduction |
Stereocontrolled Introduction of the 3-Methoxyphenyl (B12655295) Moiety
With the 3-ethylpyrrolidine core established, the subsequent introduction of the 2-(3-methoxyphenyl) group must be achieved with stereocontrol. The relative stereochemistry between the C2 and C3 substituents is a critical aspect of the final product's structure.
Direct α-arylation of N-substituted pyrrolidines presents a modern and efficient route. nih.gov This can be accomplished through a one-pot reaction using an oxidizing agent, such as a quinone monoacetal, in the presence of an aryl nucleophile. nih.gov The reaction proceeds through an iminium ion intermediate which is then trapped by the 3-methoxyphenyl nucleophile (e.g., 3-methoxyphenol (B1666288) or an organometallic equivalent). nih.gov Achieving diastereoselectivity in this process would depend on the directing effect of the pre-existing 3-ethyl group, which could sterically hinder one face of the iminium ion, favoring the formation of one diastereomer over the other.
Alternatively, chiral precursors such as L-proline or 4-hydroxy-L-proline can be utilized to enforce stereocontrol. mdpi.comnih.gov For example, a derivative of proline could be functionalized at the C3 position, followed by a sequence involving decarboxylation and introduction of the 3-methoxyphenyl group at the C2 position. The inherent chirality of the starting material provides a robust method for controlling the absolute stereochemistry at C2. mdpi.commdpi.com
| Strategy | Key Steps/Reagents | Stereocontrol Element | Notes |
|---|---|---|---|
| Diastereoselective α-Arylation | N-protected 3-ethylpyrrolidine, Oxidant (e.g., quinone monoacetal), 3-methoxyphenol | Substrate control (directing effect of the 3-ethyl group) | Offers a direct, one-pot approach to the final scaffold. nih.gov |
| Chiral Pool Synthesis | L-proline or 4-hydroxy-L-proline derivatives | Inherent chirality of the starting material | A well-established method for synthesizing optically pure pyrrolidines. mdpi.comnih.gov |
| Asymmetric Catalysis | N-protected pyrrole, 3-methoxyphenylboronic acid, Chiral ligand/metal catalyst | Chiral catalyst | Enables direct enantioselective synthesis from achiral precursors. |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only efficiency but also sustainability. The synthesis of this compound and its analogs can benefit significantly from the adoption of advanced techniques and green chemistry principles. chemheterocycles.com
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, improve yields, and enhance the efficiency of pyrrolidine synthesis. nih.govtandfonline.com Reactions such as cycloadditions or functionalizations that might take hours under conventional heating can often be completed in minutes using microwave irradiation. tandfonline.com This technology could be applied to the key bond-forming steps in the synthesis of the target molecule, reducing energy consumption and potentially minimizing side-product formation.
The principles of green chemistry encourage the use of environmentally benign solvents, catalyst-based reactions, and processes that reduce waste. rsc.org For the synthesis of pyrrolidine derivatives, a shift from hazardous chlorinated solvents to greener alternatives like ethanol, water, or solvent-free conditions is a key consideration. rsc.org Catalyst-free multicomponent reactions, where three or more reactants combine in a single step to form the product, represent a highly efficient and atom-economical approach to building molecular complexity. tandfonline.com While a direct multicomponent synthesis for this compound may be challenging, developing catalytic cascade reactions that form multiple bonds in one pot is a valuable goal. nih.gov
Furthermore, the use of flow chemistry offers advantages in terms of safety, scalability, and process control. By performing reactions in a continuous flow reactor, hazardous intermediates can be generated and consumed in situ, and reaction parameters can be precisely optimized to maximize yield and minimize waste. This approach is particularly suitable for catalytic reactions and multi-step syntheses.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Influence of Substituents on Biological Activity within Pyrrolidine (B122466) Core
Impact of the 3-Ethyl Group on Pharmacophore Interactions
The ethyl group at the 3-position of the pyrrolidine ring plays a significant role in defining the molecule's steric and hydrophobic profile. While specific studies on the 3-ethyl group in this exact compound are not prevalent, general principles of medicinal chemistry suggest its primary roles. The alkyl group can influence the compound's binding affinity and selectivity by occupying a hydrophobic pocket within a receptor binding site. Furthermore, the size and orientation of the ethyl group can act as a conformational lock, restricting the flexibility of the pyrrolidine ring and favoring a specific pucker, which can be crucial for optimal receptor engagement. In some molecular contexts, the transposition of a methyl group from one position to another on a pyrrolidine ring can lead to a complete loss of potency, highlighting the critical importance of the substituent's location. nih.gov For instance, in a series of tricyclic phosphodiesterase 4 (PDE4) inhibitors, an ethyl group at a specific nitrogen was found to be a crucial determinant for selectivity towards the PDE4 isoform over others. mdpi.com
Role of the 3-Methoxyphenyl (B12655295) Group on Target Binding and Biological Response
The 2-(3-methoxyphenyl) substituent is a key feature that can engage in several types of interactions with a biological target. The phenyl ring itself provides a large, hydrophobic surface capable of forming van der Waals forces and pi-stacking interactions with aromatic amino acid residues in a receptor pocket.
The meta-position of the methoxy (B1213986) group is significant. It influences the electron distribution within the phenyl ring and provides a hydrogen bond acceptor (the oxygen atom). This feature can form a crucial hydrogen bond with a corresponding donor group (like the hydroxyl or amine group of an amino acid) in a receptor, anchoring the ligand in a specific orientation. The importance of a methoxyphenyl group has been noted in various classes of biologically active compounds. For example, in a series of biofilm inhibitors, the inclusion of a 3-methoxyphenethyl group at certain positions resulted in enhanced activity. nih.govresearchgate.net Similarly, the antidepressant venlafaxine (B1195380) features a methoxyphenyl group that is critical for its activity. wikipedia.org The orientation of this group relative to the pyrrolidine core is vital for establishing the correct binding pose.
Effects of Stereochemistry on Biological Profile and Target Selectivity
Chirality is a fundamental aspect of drug action, as biological systems are inherently chiral. acs.org The 3-Ethyl-2-(3-methoxyphenyl)pyrrolidine molecule possesses two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers (RR, SS, RS, SR). The spatial arrangement of the ethyl and methoxyphenyl groups relative to each other and to the pyrrolidine ring itself has a profound impact on the biological activity.
It is a well-established principle that different stereoisomers of a compound can exhibit widely different pharmacological activities, potencies, and even metabolic fates. nih.gov One isomer may fit perfectly into a receptor's binding site, leading to a strong biological response, while another isomer, being a poor fit, may be completely inactive. Research on other substituted pyrrolidines has demonstrated that stereochemistry can be the primary driver for potency and selectivity. acs.orgnih.gov For example, studies on certain chiral compounds have shown that only specific isomers display significant biological activity, a phenomenon often attributed to stereoselective uptake by transport systems or highly specific binding requirements at the target site. acs.org The synthesis of densely substituted pyrrolidines often focuses on achieving high diastereoselectivity to isolate the most active isomer. acs.orgnih.gov
Illustrative Data: Stereoisomers and Biological Activity
The following table illustrates a hypothetical relationship between the stereochemistry of a 2,3-disubstituted pyrrolidine and its biological activity, based on common findings in medicinal chemistry.
| Stereoisomer | Relative Orientation | Postulated Receptor Fit | Predicted Activity |
| (2R, 3R) | trans | Optimal | High |
| (2S, 3S) | trans | Sub-optimal | Low / Inactive |
| (2R, 3S) | cis | Moderate | Moderate |
| (2S, 3R) | cis | Poor | Inactive |
Conformational Analysis and its Correlation with Bioactivity
The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, and understanding which conformation is biologically active is key to rational drug design.
Pseudorotation and Pyrrolidine Ring Conformation
The five-membered pyrrolidine ring is not flat; it exists in a state of continuous, low-energy conformational fluctuation known as pseudorotation. nih.gov These conformations are typically described as "envelope" or "twist" forms. However, the substituents on the ring can strongly influence and restrict this flexibility, favoring one particular conformation, or "pucker." nih.govacs.orgnih.gov
The two predominant pucker modes for substituted prolines (a well-studied pyrrolidine derivative) are the Cγ-endo (down) and Cγ-exo (up) envelope conformers. acs.orgnih.govresearchgate.net The choice between these puckers is heavily influenced by the nature and stereochemistry of the substituents. nih.govfigshare.com For instance, introducing a sterically demanding group like a tert-butyl group can effectively "lock" the pyrrolidine ring into a specific conformation. nih.govacs.orgresearchgate.net This conformational locking is critical for bioactivity, as it pre-organizes the molecule into the correct shape for receptor binding, reducing the entropic penalty of binding and thus increasing affinity.
Illustrative Data: Substituent Effects on Pyrrolidine Ring Pucker
This table demonstrates how different substituents and their stereochemistry can favor a specific ring conformation, a key concept in structure-property relationships.
| Substituent at C4 | Stereochemistry | Favored Ring Pucker | Reference Principle |
| Hydroxy (-OH) | trans | Exo | Electronegative substituent effect |
| Fluoro (-F) | cis | Endo | Electronegative substituent effect |
| tert-Butyl | trans | Endo | Steric bulk effect |
| tert-Butyl | cis | Exo | Steric bulk effect |
This table is based on principles derived from studies on 4-substituted prolines. nih.govnih.govresearchgate.net
Ligand-Receptor Interactions and Binding Mode Analysis
The culmination of the structural and conformational features discussed above is the molecule's specific binding mode within a receptor. Ligand-receptor interactions are highly specific, involving a complementary arrangement of functional groups. Molecular modeling and docking studies are often used to predict how a ligand like this compound might bind. nih.govnih.gov
Pharmacological Profiling and Mechanistic Investigations in Preclinical Models
Biological Target Identification and Validation
Data not available.
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In Vitro Biological Evaluation Methodologies
Data not available.
Data not available.
Information regarding "3-Ethyl-2-(3-methoxyphenyl)pyrrolidine" is not available in published scientific literature.
Following a comprehensive search of scientific databases and public information, no research data was found for the specific chemical compound “this compound” corresponding to the requested article outline. The search did not yield any preclinical studies, mechanistic investigations, or in vivo efficacy data for this particular molecule.
While research exists for structurally related compounds and isomers containing pyrrolidine (B122466) or methoxyphenyl moieties, the explicit instructions to focus solely on "this compound" prevent the inclusion of this information, as the pharmacological properties of one compound cannot be scientifically attributed to another, even if structurally similar.
Therefore, it is not possible to generate the requested article on the pharmacological profiling and mechanistic investigations of “this compound” due to the absence of available scientific research on this specific compound.
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Ethyl-2-(3-methoxyphenyl)pyrrolidine, molecular docking studies are instrumental in elucidating its binding modes within the active sites of various protein targets. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the ligand-protein recognition process. For instance, docking simulations of pyrrolidine (B122466) derivatives into the binding pockets of enzymes or receptors can help identify critical amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
| Interaction Type | Potential Interacting Residues | Significance |
| Hydrogen Bonding | Asp, Glu, Ser, Thr | Anchors the ligand in the binding site |
| Hydrophobic Interactions | Leu, Ile, Val, Phe | Contributes to binding affinity |
| Pi-Pi Stacking | Phe, Tyr, Trp | Stabilizes the complex through aromatic interactions |
This table represents a generalized summary of potential interactions based on the chemical structure of this compound and common protein binding site characteristics.
Quantum Chemical Calculations for Conformational and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the conformational and electronic properties of this compound. These calculations can provide detailed information about the molecule's three-dimensional structure, including the preferred conformations of the pyrrolidine ring and the orientation of its substituents. The five-membered pyrrolidine ring is known to adopt various puckered conformations, such as envelope and twist forms, and quantum chemical methods can predict the relative energies of these conformers.
Furthermore, these calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are vital for understanding the molecule's reactivity and its ability to interact with biological targets.
| Property | Method of Calculation | Information Gained |
| Conformational Energy | Density Functional Theory (DFT) | Identifies the most stable 3D structure(s) |
| HOMO-LUMO Energies | Time-Dependent DFT (TD-DFT) | Predicts chemical reactivity and electronic transitions |
| Molecular Electrostatic Potential | Hartree-Fock (HF) or DFT | Visualizes charge distribution and potential interaction sites |
This table provides an overview of common quantum chemical calculations and the insights they can offer for a molecule like this compound.
De Novo Design and Virtual Screening for Novel Derivatives
The structural scaffold of this compound serves as a valuable starting point for the de novo design and virtual screening of novel derivatives with potentially improved biological activities. De novo design algorithms can generate new molecular structures by assembling fragments or by modifying an existing template within the constraints of a target's binding site. This approach can lead to the discovery of entirely new chemical entities.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. By using the structure of this compound as a query, virtual screening can identify commercially available or synthetically accessible analogs with similar or enhanced properties. These computational screening techniques significantly reduce the time and cost associated with identifying new lead compounds. nih.govnih.govmdpi.com
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological target over time. These simulations model the movements of atoms and molecules, allowing researchers to observe the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. MD simulations can help to refine the binding poses predicted by molecular docking and provide a more accurate estimation of the binding free energy. This detailed understanding of the dynamic behavior of the complex is essential for the rational design of new and more effective molecules.
Q & A
Q. Basic
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles are mandatory. Use fume hoods for volatile steps .
- Waste management : Segregate hazardous waste (e.g., reaction solvents) and dispose via certified biohazard contractors .
- Emergency measures : In case of skin contact, wash with water for 15 minutes; for eye exposure, use eyewash stations and seek medical attention .
How can computational methods enhance the design of derivatives or reaction pathways for this compound?
Q. Advanced
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT, Hartree-Fock) to model intermediates and transition states, reducing experimental iterations .
- Machine learning (ML) : Train ML models on existing pyrrolidine reaction datasets to predict yields or optimal conditions for novel derivatives .
- Docking studies : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., enzymes, receptors) .
What analytical techniques are recommended for purity assessment and structural confirmation?
Q. Basic
How can researchers address low yields in the final alkylation step of the synthesis?
Q. Advanced
- Mechanistic investigation : Probe side reactions (e.g., over-alkylation) via LC-MS or in situ IR .
- Catalyst screening : Test alternative catalysts (e.g., NiCl₂ vs. Pd-based) to improve selectivity .
- Solvent optimization : Replace THF with less coordinating solvents (e.g., DCM) to enhance electrophile reactivity .
What strategies ensure reproducibility in multi-step syntheses of this compound?
Q. Basic
- Detailed protocols : Document exact molar ratios, stirring speeds, and drying times (e.g., "stir for 12 h at 25°C" vs. "stir overnight") .
- Batch testing : Replicate reactions ≥3 times under identical conditions to establish standard deviations .
- Quality control : Intermediate characterization (e.g., TLC, melting point) after each step .
How can diastereoselectivity be achieved during pyrrolidine functionalization?
Q. Advanced
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to steer stereochemistry .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Cu, Rh) in coupling reactions .
- Temperature control : Lower reaction temperatures (−20°C to 0°C) to favor kinetic over thermodynamic products .
What are the best practices for storing this compound to prevent degradation?
Q. Basic
- Conditions : Store in amber vials under argon at −20°C to limit oxidation .
- Stability monitoring : Run periodic HPLC checks (every 6 months) to detect decomposition .
How should researchers approach scale-up from milligram to gram quantities without compromising yield?
Q. Advanced
- Process intensification : Use flow chemistry for exothermic steps (e.g., Grignard reactions) to improve heat dissipation .
- Solvent recovery : Implement distillation or membrane separation (e.g., nanofiltration) to recycle solvents .
- Kinetic studies : Profile reaction rates at different scales to adjust mixing efficiency or heating rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
